Plipastatin A 2 Plipastatin A 2
Brand Name: Vulcanchem
CAS No.: 103955-72-2
VCID: VC4067745
InChI: InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94)
SMILES: CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O
Molecular Formula: C73H112N12O20
Molecular Weight: 1477.7 g/mol

Plipastatin A 2

CAS No.: 103955-72-2

Cat. No.: VC4067745

Molecular Formula: C73H112N12O20

Molecular Weight: 1477.7 g/mol

* For research use only. Not for human or veterinary use.

Plipastatin A 2 - 103955-72-2

Specification

CAS No. 103955-72-2
Molecular Formula C73H112N12O20
Molecular Weight 1477.7 g/mol
IUPAC Name 5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94)
Standard InChI Key YSHVOZLUGRPITA-UHFFFAOYSA-N
SMILES CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O
Canonical SMILES CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Plipastatin A2 (CAS No. 103955-72-2) is defined by the chemical formula C₇₃H₁₁₂N₁₂O₂₀, with a molecular weight of 1,477.74 g/mol . The structure comprises:

ComponentDetails
Peptide BackboneCyclic decapeptide: L-Glu-D-Orn-L-Tyr-D-allo-Thr-L-Glu-D-Ala/Val-L-Pro-L-Gln-D-Tyr-L-Ile
Fatty Acid Side Chain3(R)-hydroxyhexadecanoic acid or 14(S)-methyl-3(R)-hydroxyhexadecanoic acid
StereochemistryMixed L/D configuration with three chiral centers in the lipid moiety

X-ray crystallography and NMR analyses confirm a β-hydroxy fatty acid linked via amide bond to the N-terminal glutamic acid, forming a macrolactone ring through esterification with the C-terminal isoleucine .

Physicochemical Properties

Key characteristics include:

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF), partially soluble in methanol/water mixtures

  • Stability: pH-sensitive degradation above 7.0; stable for >6 months at -20°C in lyophilized form

  • Spectroscopic Signatures:

    • IR: Strong absorption at 3300 cm⁻¹ (amide N-H), 1650 cm⁻¹ (C=O stretch)

    • MS/MS: Characteristic fragments at m/z 1477.7 [M+H]⁺, 1103.5 (loss of fatty acid)

Biosynthetic Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthesis

Plipastatin A2 is assembled by a 2.8-Mb pps operon encoding four non-ribosomal peptide synthetases (NRPS):

  • PpsA (450 kDa): Activates Glu1, Tyr3, Glu5, Pro7

  • PpsB (620 kDa): Charges Orn2, Thr4, Ala/Val6

  • PpsC (580 kDa): Incorporates Gln8, Tyr9

  • PpsD (510 kDa): Attaches Ile10 and catalyzes cyclization

The NRPS machinery utilizes a thiotemplate mechanism with conserved C-A-T domains for amino acid activation, thioesterification, and peptide bond formation .

Quorum Sensing-Mediated Production

Recent breakthroughs (2023) demonstrate that the ComQXPA-PsrfA quorum sensing system dynamically regulates plipastatin biosynthesis in Bacillus amyloliquefaciens:

Regulatory ElementFunctionImpact on Yield
Native PsrfABasal promoter activity850 mg/L
Mutant MtPsrfA100% increased transcription efficiency3,850 mg/L
Sfp phosphopantetheinyl transferasePost-translational NRPS activationEssential for holoenzyme formation

Engineered strains combining PsrfA optimization with sfp overexpression achieve titers surpassing 5 g/L in fed-batch bioreactors .

Biological Activities and Mechanism of Action

Enzyme Inhibition Profile

Target EnzymeIC₅₀ (μM)Selectivity vs. Isoforms
Porcine PLA20.023300-fold over bee venom PLA2
Bacillus PLC0.013Non-competitive inhibition
Cabbage PLD0.019Mixed inhibition kinetics

Molecular dynamics simulations reveal that Plipastatin A2's fatty acid chain inserts into the hydrophobic pocket of PLA2, while the cyclic peptide obstructs substrate access to the catalytic triad (His48, Asp99, Tyr52) .

Antimicrobial Spectrum

  • Antifungal: 90% inhibition of Fusarium oxysporum at 50 μg/mL via membrane permeabilization

  • Antibacterial: Narrow activity against Corynebacterium bovis (MIC 6.25 μg/mL)

  • Synergistic Effects: Enhances β-lactam efficacy against MRSA by 32-fold through cell wall destabilization

Industrial Production and Optimization

Fermentation Parameters

ConditionOptimal RangeImpact on Yield
pH6.8-7.2±23% productivity
Dissolved Oxygen30-50% saturationCritical for NRPS function
Temperature32°CMaximizes lipopeptide secretion
Carbon SourceGlycerol (40 g/L)2.1-fold higher than glucose

Recent pilot-scale studies achieved 5.2 g/L using a two-phase cultivation strategy:

  • Growth Phase: 24 hr at 37°C, pH 7.0

  • Production Phase: 72 hr at 32°C, pH 6.8 with fed-batch glycerol

Downstream Processing

A typical purification workflow involves:

  • Adsorption: XAD-7 resin eluted with 80% methanol

  • Chromatography:

    • Silanized silica gel (MeOH/acetate buffer)

    • Reverse-phase HPLC (C18, acetonitrile/KOAc)

  • Crystallization: Ethyl acetate/hexane recrystallization (>99% purity)

Emerging Applications and Future Directions

Agricultural Biocontrol

  • Postharvest Protection: 75% reduction in Botrytis cinerea infection on strawberries at 100 ppm

  • Seed Treatment: Enhances wheat germination rate by 40% under fungal stress

Synthetic Biology Advances

The 2023 discovery of four novel plipastatin variants with α,β-unsaturated fatty acids (e.g., C16:2Δ³,Δ⁵) demonstrates expanded chemical diversity through P450-mediated desaturation . Combinatorial biosynthesis approaches now enable production of >50 structural analogs for structure-activity studies .

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